
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine, also known as BTPM, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine acts as a selective inhibitor of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine reduces the production of inflammatory mediators and promotes an anti-inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its selectivity for COX-2 and LOX enzymes, which reduces the risk of side effects associated with non-selective inhibitors. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, one limitation of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine. One direction is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another direction is the investigation of the potential use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine as a tool for studying the role of COX-2 and LOX enzymes in disease pathogenesis could provide valuable insights into the underlying mechanisms of these diseases.
Synthesemethoden
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylpiperidine with 4-tert-butylbenzenesulfonyl isocyanate or 4-tert-butylbenzenesulfonyl azide. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine |
|---|---|
Molekularformel |
C16H25NO2S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-7-5-6-12-17(13)20(18,19)15-10-8-14(9-11-15)16(2,3)4/h8-11,13H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
JBJOLZYMYMUSKY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





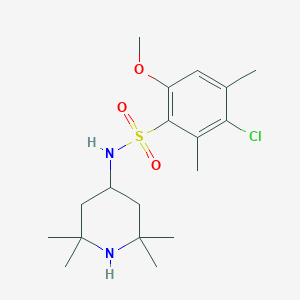
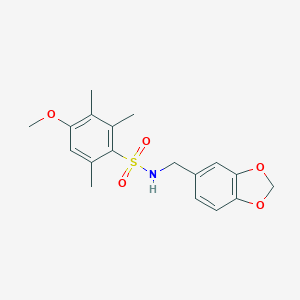
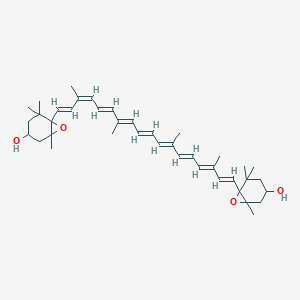

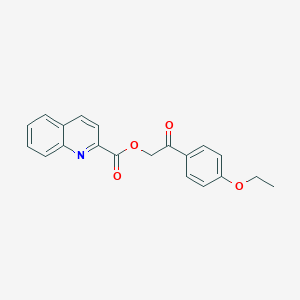
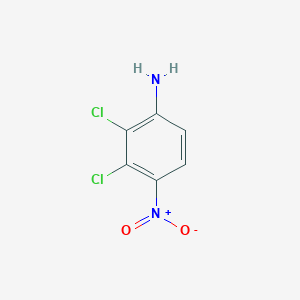

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

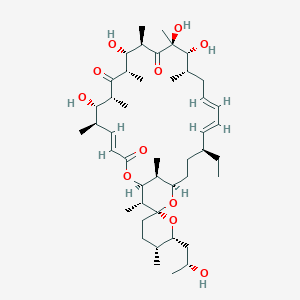
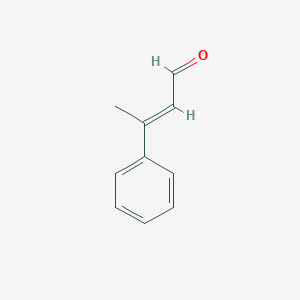
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)